molecular formula C10H8Br2F2O2 B1409758 Ethyl 2,5-dibromo-3,4-difluorophenylacetate CAS No. 1805121-46-3

Ethyl 2,5-dibromo-3,4-difluorophenylacetate

Cat. No. B1409758
CAS RN: 1805121-46-3
M. Wt: 357.97 g/mol
InChI Key: RJEGNPPGBSVERC-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-3,4-difluorophenylacetate (EDBFDPA) is an organofluorine compound that is used in a variety of synthetic and research applications. EDBFDPA has unique properties, such as a high boiling point and low volatility, which make it an ideal reagent for certain types of reactions. In addition, its low toxicity and stability make it a valuable compound for laboratory experiments.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromo-3,4-difluorophenylacetate is not fully understood. However, it is believed that the compound binds to metal ions, such as iron, to form a complex that can be used as a catalyst in various reactions. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions, as the compound will emit light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
This compound is a low toxicity compound, and thus has minimal biochemical and physiological effects. In laboratory experiments, this compound has been shown to have no significant toxic effects on cells or organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 2,5-dibromo-3,4-difluorophenylacetate in laboratory experiments is its low toxicity and stability. Additionally, its high boiling point and low volatility make it an ideal reagent for certain types of reactions. However, this compound is not suitable for use in reactions that require a high temperature or pressure, as it is not stable under these conditions.

Future Directions

There are a number of potential future directions for Ethyl 2,5-dibromo-3,4-difluorophenylacetate. One potential direction is the development of new catalytic methods using this compound as a reagent. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in various biological systems. Furthermore, this compound could be used to synthesize novel polymers and metal-organic frameworks. Finally, this compound could be used in the synthesis of pharmaceuticals and natural products.

Scientific Research Applications

Ethyl 2,5-dibromo-3,4-difluorophenylacetate is used in a variety of scientific research applications. It is commonly used as a reagent in organic syntheses, due to its high boiling point and low volatility. It is also used as a catalyst in the synthesis of polymers, as a solvent in the extraction of natural products, and as a reactant in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of metal-organic frameworks and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-(2,5-dibromo-3,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)9(13)10(14)8(5)12/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEGNPPGBSVERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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